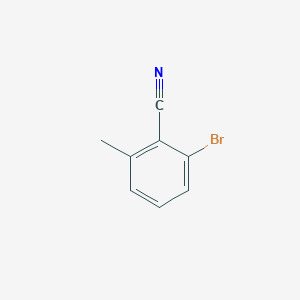

2-Bromo-6-methylbenzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQBTIZIDSFIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604779 | |

| Record name | 2-Bromo-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-78-6 | |

| Record name | 2-Bromo-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-methylbenzonitrile CAS number and properties

An In-Depth Technical Guide to 2-Bromo-6-methylbenzonitrile (CAS: 77532-78-6) for Advanced Chemical Synthesis

Introduction

This compound is a strategically important substituted aromatic compound that serves as a versatile building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional arrangement—a nitrile group, a bromine atom, and a methyl group on a benzene ring—offers a powerful platform for constructing complex molecular architectures. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, the nitrile group can be readily transformed into other key functionalities, and the methyl group offers steric and electronic influence.

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. As your senior scientific resource, my objective is to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system for reliable and reproducible outcomes in the laboratory.

Section 1: Core Compound Identity & Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all successful research. Ambiguity in nomenclature or physical data can compromise experimental design and reproducibility.

Nomenclature:

The quantitative data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [1][2] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 99 °C | [3] |

| Boiling Point | 280.5 ± 28.0 °C (Predicted) | [3] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |

| InChIKey | AEQBTIZIDSFIGT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)Br)C#N | [1] |

Section 2: Safety & Handling

As a halogenated aromatic nitrile, this compound requires careful handling to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

| GHS Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Handling & Storage Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Synthesis of this compound

The most reliable and common method for introducing a bromine atom at a specific position on an aromatic ring, particularly when replacing an amine, is the Sandmeyer reaction.[4][5][6] This classic transformation proceeds via an aryl diazonium salt intermediate and offers high regioselectivity. The precursor, 2-amino-6-methylbenzonitrile, is commercially available.

Experimental Protocol: Sandmeyer Bromination

This protocol is adapted from established procedures for the synthesis of related bromobenzonitriles.[7][8]

Objective: To synthesize this compound from 2-amino-6-methylbenzonitrile.

Materials:

-

2-amino-6-methylbenzonitrile

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methylbenzonitrile (1.0 equiv.) in 48% hydrobromic acid (approx. 4.0 equiv.).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a color change and the dissolution of the initial precipitate.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid (approx. 2.0 equiv.).

-

Cool this catalyst solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂). Causality Note: The Cu(I) species catalyzes the decomposition of the diazonium salt, facilitating the formation of an aryl radical which is then trapped by the bromide to form the final product.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with dichloromethane or diethyl ether (3x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity & Synthetic Utility

The synthetic power of this compound stems from its ortho-substituted bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern pharmaceutical synthesis.[9][10] The nitrile and methyl groups provide steric and electronic influences that can be leveraged for selective transformations.

Key Reaction Class: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11] this compound is an excellent substrate for coupling with various aryl- and heteroarylboronic acids to generate complex biaryl structures, which are prevalent motifs in active pharmaceutical ingredients (APIs).[12]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-6-methylbenzonitrile derivative.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Equip the flask with a magnetic stir bar and a condenser.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality Note: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle.

-

-

Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via cannula or syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

-

Synthetic Utility Diagram

References

- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-6-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. The guide emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed, step-by-step protocols. All claims are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Benzonitrile derivatives are a cornerstone in modern organic chemistry, serving as versatile precursors in the synthesis of a wide array of functional molecules.[2][3] The nitrile group's ability to be transformed into amines, carboxylic acids, amides, and various heterocyclic systems makes it a highly valuable functional group.[4] this compound, with its specific substitution pattern, offers a unique combination of reactive sites. The bromine atom is an excellent leaving group for cross-coupling reactions, the nitrile group provides a gateway to diverse functionalities, and the methyl group can influence the molecule's steric and electronic properties.[4] This trifecta of features makes this compound a sought-after building block in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.

Key Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on two of the most robust and widely applicable methods: the Sandmeyer reaction and Palladium-Catalyzed Cyanation.

The Sandmeyer Reaction: A Classic and Reliable Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[5][6][7] This reaction is particularly advantageous when the desired substitution pattern is not easily accessible through direct electrophilic aromatic substitution.[7]

Causality of Experimental Choices:

The conversion of an aromatic amine to a diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium ion.[8] The use of a copper(I) salt, such as copper(I) cyanide, is crucial for the subsequent displacement of the diazonium group with a nitrile. The copper(I) species acts as a catalyst in a single-electron transfer mechanism, facilitating the formation of an aryl radical and the loss of nitrogen gas.[5][9]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol:

-

Step 1: Diazotization of 2-Amino-6-methylbenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water and warm it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

-

Step 3: Workup and Purification

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Palladium-Catalyzed Cyanation: A Modern and Efficient Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example of their power and versatility.[10] This method offers several advantages over the traditional Sandmeyer reaction, including milder reaction conditions, higher functional group tolerance, and often better yields.[11][12]

Causality of Experimental Choices:

The choice of palladium precatalyst, ligand, and cyanide source is critical for a successful transformation.[11] Palladacycle precatalysts are often preferred as they are air- and moisture-stable and readily form the active Pd(0) species in situ.[11] The ligand, typically a bulky electron-rich phosphine, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and environmentally benign cyanide source that has gained popularity over more toxic reagents like zinc cyanide or sodium cyanide.[13] The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base to facilitate the reaction.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Palladium-Catalyzed Cyanation.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup

-

To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a palladacycle, 1-5 mol%), the phosphine ligand (1-5 mol%), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 eq), and the starting material, 2,6-dibromotoluene (1.0 eq).

-

Seal the tube with a Teflon-lined cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water) and a base (e.g., potassium acetate or sodium carbonate) via syringe.

-

-

Step 2: Cross-Coupling Reaction

-

Place the sealed reaction tube in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the specified time (typically 1-24 hours), monitoring the progress by TLC or GC-MS.

-

-

Step 3: Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Data Summary and Comparison

| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |

| Starting Material | 2-Amino-6-methylbenzonitrile | 2,6-Dibromotoluene |

| Key Reagents | NaNO₂, HBr, CuCN | Palladium precatalyst, ligand, K₄[Fe(CN)₆], base |

| Reaction Temperature | 0-5 °C (diazotization), 60-90 °C (cyanation) | 80-120 °C |

| Advantages | Well-established, readily available reagents | Milder conditions, high functional group tolerance, non-toxic cyanide source |

| Disadvantages | Use of toxic cyanide salts, potentially harsh acidic conditions | Cost of palladium catalyst and ligands, requires inert atmosphere |

Conclusion and Future Perspectives

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent effective and reliable methods for the synthesis of this compound. The classical Sandmeyer approach remains a valuable tool, particularly for large-scale synthesis where cost is a primary concern. However, the advancements in palladium catalysis offer a more versatile and environmentally conscious alternative, with broader substrate scope and milder reaction conditions. The choice of synthetic route will ultimately be dictated by the specific requirements of the research or development program. As the demand for complex and highly functionalized molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

- 1. This compound [myskinrecipes.com]

- 2. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromo-6-methylbenzonitrile

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 2-bromo-6-methylbenzonitrile, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. In the absence of extensive experimental crystallographic data for this specific isomer, this guide leverages established principles of structural chemistry and computational modeling to elucidate its key structural features. By examining the interplay of steric and electronic effects exerted by the ortho-substituents—bromine and methyl—on the benzonitrile scaffold, we present a detailed theoretical model of the molecule's geometry and conformational preferences. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's three-dimensional structure to inform their synthetic strategies and structure-activity relationship (SAR) studies.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile derivatives are fundamental building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and dyes. The introduction of substituents onto the benzene ring profoundly influences the molecule's physical, chemical, and biological properties. The specific placement of these substituents, particularly in the ortho positions relative to the nitrile group, can induce significant steric and electronic perturbations, thereby dictating the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications.

This compound (C₈H₆BrN) is a disubstituted benzonitrile where the bulky bromine atom and the methyl group flank the cyano moiety.[1] This substitution pattern is of particular interest as it introduces a significant degree of steric hindrance around the nitrile group, which can influence its reactivity and the overall conformation of the molecule. Understanding the precise three-dimensional arrangement of this molecule is crucial for predicting its behavior in chemical reactions and biological systems.

Structural Analysis: A Computational Approach

Due to the limited availability of single-crystal X-ray diffraction data for this compound, we turn to computational chemistry to derive a reliable model of its molecular structure. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy.[2]

Methodology for Computational Analysis

A common and effective approach for such an analysis involves geometry optimization using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: DFT-Based Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian is utilized.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for the calculation.

-

Basis Set: The 6-311++G(d,p) basis set is employed to ensure a robust description of the electronic structure.

-

Calculation Type: A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Verification: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The following diagram illustrates the workflow for this computational protocol.

Caption: A typical workflow for DFT-based geometry optimization.

Predicted Molecular Geometry

The optimized geometry of this compound reveals a largely planar aromatic ring. However, the steric repulsion between the ortho bromine and methyl groups, and the nitrile group, is expected to cause minor deviations from perfect planarity. Key structural parameters predicted from DFT calculations are summarized in the table below. For comparative purposes, typical bond lengths of related structures are included.

| Parameter | Predicted Value (Å) | Typical Value (Å) |

| C-Br Bond Length | ~1.89 | 1.85 - 1.90 |

| C-CH₃ Bond Length | ~1.51 | 1.50 - 1.54 |

| C-CN Bond Length | ~1.45 | 1.43 - 1.47 |

| C≡N Bond Length | ~1.15 | 1.14 - 1.16 |

| C-C (aromatic) | ~1.39 - 1.41 | 1.38 - 1.42 |

Table 1: Predicted Bond Lengths for this compound

The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a regular hexagon due to the electronic and steric influences of the substituents. The C-C-Br and C-C-CH₃ bond angles, in particular, are likely to be slightly larger than 120° to accommodate the bulky bromine atom and the methyl group.

Conformational Analysis: The Role of Steric Hindrance

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[3] For this compound, the key rotational barrier to consider is the rotation of the methyl group.

Rotational Barrier of the Methyl Group

The proximity of the methyl group to the bulky bromine atom and the nitrile group creates a steric barrier to its free rotation. While this barrier is not large enough to allow for the isolation of distinct conformers at room temperature, it does influence the preferred orientation of the methyl group's hydrogen atoms relative to the plane of the benzene ring.

Computational methods can be employed to calculate the energy profile for the rotation of the methyl group. This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angle of one of the C-H bonds of the methyl group relative to the C-C bond of the ring is systematically varied.

Experimental Protocol: Calculating the Rotational Barrier

-

Software and Method: Utilize a quantum chemistry package with a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Scan Coordinate: Define a scan coordinate corresponding to the dihedral angle that describes the rotation of the methyl group.

-

Constrained Optimizations: Perform a series of geometry optimizations at fixed values of the scan coordinate (e.g., in 15° increments).

-

Energy Profile: Plot the relative energy of the molecule as a function of the dihedral angle to visualize the rotational barrier.

The following diagram illustrates the concept of a rotational energy profile.

Caption: A conceptual diagram of a rotational energy profile.

The calculated rotational barrier for the methyl group in this compound is expected to be relatively small, likely in the range of 2-5 kcal/mol. The ground state conformation will likely see the hydrogen atoms of the methyl group staggered with respect to the ortho substituents to minimize steric interactions.

Spectroscopic Signatures and Structural Correlation

While a full experimental spectroscopic analysis is beyond the scope of this guide, we can predict the key features of the ¹H and ¹³C NMR spectra based on the molecule's structure.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, methyl, and nitrile groups.

-

Methyl Protons: The methyl group will give rise to a singlet at approximately 2.4-2.6 ppm. The downfield shift compared to toluene is due to the deshielding effect of the adjacent bromine and nitrile groups.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons will produce distinct signals in the region of 120-145 ppm. The carbons directly attached to the substituents (C-Br, C-CH₃, and C-CN) will have characteristic chemical shifts.

-

Nitrile Carbon: The carbon of the nitrile group will appear as a singlet at a lower field, typically in the range of 115-120 ppm.

-

Methyl Carbon: The methyl carbon will give a signal at a higher field, around 20-25 ppm.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical analysis of the structure and conformation of this compound. Through the use of computational modeling, we have elucidated its key geometric parameters and explored the conformational preferences dictated by the steric and electronic interplay of its ortho substituents.

The insights presented here offer a valuable foundation for researchers working with this molecule. A logical and crucial next step would be the experimental determination of its crystal structure through X-ray crystallography. This would provide the definitive data to validate and refine the computational models presented in this guide. Furthermore, detailed 2D NMR studies would allow for the unambiguous assignment of all proton and carbon signals, providing a more complete picture of its solution-state structure and dynamics. Such experimental data would be invaluable for advancing the use of this compound in the rational design of novel chemical entities.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methylbenzonitrile

Foreword: A Practical Framework for Compound Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, efficacy, and safety are built. This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzonitrile, a compound of interest for its potential applications in medicinal chemistry and materials science. Our approach moves beyond a simple recitation of data. We aim to provide a practical and logical framework for characterizing this and similar molecules, explaining the "why" behind the experimental choices. This document is designed for the hands-on researcher, scientist, and drug development professional, offering both foundational knowledge and actionable protocols.

Core Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the starting point for any in-depth analysis. These properties govern its behavior in various environments and inform the design of subsequent, more complex studies.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | PubChem[1][2] |

| Molecular Weight | 196.05 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 77532-78-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Structure:

Caption: Chemical structure of this compound.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While no specific quantitative solubility data for this compound is readily available in the public domain, we can make informed predictions based on its structure and then outline a robust experimental protocol for its determination.

2.1. Predicted Solubility

The structure of this compound—a substituted aromatic ring—suggests it is a lipophilic, or "fat-loving," molecule. The presence of the bromine atom and the methyl group enhances its nonpolar character. The nitrile group, while polar, is not sufficient to confer significant aqueous solubility. Therefore, it is anticipated that this compound will exhibit:

-

Low solubility in aqueous solutions (e.g., water, buffers).

-

Good to excellent solubility in a range of common organic solvents.

2.2. Experimental Determination of Solubility

To quantify the solubility, a systematic approach using a validated analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for this purpose.[3]

Workflow for Solubility Determination:

Caption: Experimental workflow for determining solubility.

Detailed Protocol for HPLC-based Solubility Assay:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.[4]

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 70:30 v/v), filtered and degassed.[4]

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to vials containing various solvents of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solutions through a 0.45 µm syringe filter to remove any undissolved solid.[4]

-

Analysis: Inject the calibration standards and the filtered samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the saturated samples.[4]

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetone | 25 | |

| Dichloromethane | 25 | |

| Dimethyl Sulfoxide (DMSO) | 25 |

Chemical Stability: A Comprehensive Evaluation

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5][6][7] Stability studies should be conducted under various stress conditions to understand the molecule's susceptibility to degradation.[8]

3.1. Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related benzonitrile herbicides, the primary anticipated degradation pathway is the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[9][10][11] This process can be catalyzed by acidic or basic conditions.

Hypothesized Degradation Pathway:

Caption: Hypothesized hydrolytic degradation pathway.

3.2. Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[8]

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide.

-

Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution of the compound to a calibrated light source (e.g., UV lamp).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and quantify any degradation products.

-

For significant degradation products, use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

-

3.3. Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[5][6][7][8]

Recommended Long-Term Stability Conditions (as per ICH Guidelines):

| Condition | Temperature | Relative Humidity |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |

Protocol for Long-Term Stability Study:

-

Packaging: Store this compound in containers that are representative of the intended storage and distribution packaging.[5]

-

Storage: Place the packaged compound in stability chambers maintained at the specified long-term and accelerated conditions.

-

Testing Schedule: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]

-

Tests to be Performed: At each time point, the following should be assessed:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the parent compound using a validated analytical method (e.g., HPLC).

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

Analytical Methodologies for Quantification

The reliability of any solubility or stability data is contingent upon the quality of the analytical methods used.[13] For a compound like this compound, chromatographic techniques are the methods of choice.

4.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase.

-

Detection: UV-Vis detection is suitable due to the presence of the aromatic ring.

-

Advantages: High resolution, excellent quantitative accuracy, and the ability to be "stability-indicating."

-

Considerations: Method development is required to ensure adequate separation of the parent peak from any potential degradants.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Separation based on volatility, followed by detection and identification based on mass-to-charge ratio.

-

Advantages: High sensitivity and specificity, providing structural information that can aid in the identification of unknown impurities or degradants.[3][13]

-

Considerations: The compound must be sufficiently volatile and thermally stable to be analyzed by GC.

Conclusion and Recommendations

This compound is a solid, lipophilic compound with anticipated low aqueous solubility and good solubility in organic solvents. Its primary degradation pathway is likely the hydrolysis of the nitrile group. This guide provides a comprehensive framework for the experimental determination of its solubility and a detailed plan for assessing its chemical stability through forced degradation and long-term studies.

Key Recommendations for Further Work:

-

Execute the detailed solubility protocol to generate quantitative data in a range of pharmaceutically and industrially relevant solvents.

-

Perform forced degradation studies to confirm the hypothesized degradation pathways and identify any other potential liabilities.

-

Develop and validate a stability-indicating HPLC method as the primary analytical tool for all quantitative assessments.

-

Initiate a long-term stability study under ICH conditions to establish a preliminary shelf-life and recommended storage conditions.

By systematically following these protocols, researchers, scientists, and drug development professionals can build a robust and reliable physicochemical profile for this compound, enabling its confident progression in research and development pipelines.

References

- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. www3.paho.org [www3.paho.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pub.geus.dk [pub.geus.dk]

- 10. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gmpsop.com [gmpsop.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Hazards and Safety of 2-Bromo-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for 2-Bromo-6-methylbenzonitrile (CAS No: 77532-78-6). As a key intermediate in organic synthesis and pharmaceutical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound safely and effectively.

Compound Identification and Physicochemical Profile

This compound is a halogenated aromatic nitrile. Its unique structure, featuring a nitrile group ortho to a methyl group and a bromine atom, makes it a versatile building block. However, these functional groups also dictate its reactivity and toxicological profile.

A summary of its key properties is essential for anticipating its behavior under various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 77532-78-6 | [1][2] |

| Molecular Formula | C₈H₆BrN | [2] |

| Molecular Weight | 196.04 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 99 °C | [3] |

| Boiling Point | ~280.5 °C (Predicted) | [3] |

| Solubility | Low in water; Soluble in common organic solvents | [4][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Below is a visualization of the chemical structure.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][6] |

The following diagram illustrates the logical workflow a researcher must follow upon encountering this compound.

Caption: Pre-experiment safety assessment workflow.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is the primary mechanism for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality here is simple: prevent contact and inhalation. The compound's classification as an irritant and acute toxicant necessitates robust protective measures.

-

Primary Engineering Control : Always handle this compound within a certified chemical fume hood to control airborne dust or vapors and prevent inhalation.[7][8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[9][10]

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A standard lab coat is required, and additional protective clothing may be necessary for larger quantities.[9][10] Contaminated clothing must be removed and washed before reuse.[4][7]

-

Respiratory Protection : If working outside of a fume hood (which is strongly discouraged) or if dust formation is significant, a NIOSH/MSHA approved N95 dust mask or a respirator is required.[9][11]

-

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE : Put on all required PPE as detailed above.

-

Weighing : Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.

-

Transfer : Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid actions that could generate dust, such as dropping material from a height.

-

Post-Handling : After use, tightly seal the container.[4][7] Decontaminate the work surface and any equipment used.

-

Hygiene : Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][12] Do not eat, drink, or smoke in the work area.[4][7]

Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing accidental exposure.

-

Container : Keep the compound in its original, tightly closed container.[4][7]

-

Environment : Store in a cool, dry, and well-ventilated area.[1][3][7]

-

Incompatibilities : Store away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[4][5][13]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.

Caption: Logic diagram for first aid response to exposure.

-

Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][10]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention.[7]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][9]

-

Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[4][7][12]

Fire and Accidental Release Measures

Fire-Fighting Measures

-

Extinguishing Media : Use a water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]

-

Specific Hazards : The compound is combustible.[7] Upon thermal decomposition, it may release hazardous substances such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4][7]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][7]

Accidental Release Measures

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure adequate ventilation.

-

Containment : Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[9][14]

-

Collection : Place the collected material into a suitable, labeled, and closed container for disposal.[9]

-

Decontamination : Clean the spill area thoroughly.

-

Environmental : Prevent the material from entering drains or waterways.[7][14]

Toxicological and Disposal Considerations

Toxicological Information

The primary toxicological concerns are acute effects from single exposures.[2] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is also a confirmed irritant to the skin, eyes, and respiratory tract.[2][6] It is important to note that the chemical, physical, and toxicological properties may not have been thoroughly investigated, and researchers should handle it with the care afforded to a compound with a partially unknown profile.[4][13]

Disposal Considerations

Disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][7][9] Do not dispose of it down the drain or into the environment.

References

- 1. This compound | 77532-78-6 [sigmaaldrich.com]

- 2. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 77532-78-6 [amp.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 6. 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Bromo-6-hydroxybenzonitrile | CAS#:73289-85-7 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. 2-ブロモ-3-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-methylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylbenzonitrile stands as a cornerstone scaffold in contemporary organic synthesis, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive exploration of the molecule's reactivity, underpinned by a deep dive into the electronic and steric interplay of its constituent functional groups: the bromo, methyl, and cyano moieties. We will dissect the primary avenues of chemical transformation, including metal-catalyzed cross-coupling at the carbon-bromine bond, nucleophilic and electrophilic substitutions on the aromatic ring, and the versatile chemistry of the nitrile group. This document is designed to be a definitive resource, merging fundamental principles with actionable, field-tested protocols to empower scientists in leveraging this compound as a strategic building block in pharmaceutical and materials science discovery.

Strategic Importance and Molecular Overview

In the landscape of synthetic intermediates, this compound (C₈H₆BrN) is a molecule of significant strategic value.[1] Its utility arises from the orthogonal reactivity of its three key functional groups, which allows for a programmed, stepwise elaboration of the molecular framework. This attribute is particularly prized in the synthesis of polysubstituted aromatic compounds, a common motif in a vast array of biologically active molecules and advanced materials. A thorough understanding of the molecule's electronic architecture is paramount to predicting and controlling its chemical behavior.

-

The Cyano Group (-CN): A potent electron-withdrawing group via both induction and resonance, the nitrile functionality deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. The carbon atom of the nitrile itself is electrophilic, rendering it susceptible to nucleophilic addition.

-

The Bromo Group (-Br): As a halogen, bromine exerts a deactivating inductive effect and a weaker, activating resonance effect, making it an ortho-, para-director in electrophilic aromatic substitution. Crucially, the C-Br bond is the primary site for a plethora of powerful metal-catalyzed cross-coupling reactions.

-

The Methyl Group (-CH₃): An electron-donating group through hyperconjugation, the methyl substituent activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.

The synergistic and antagonistic effects of these substituents create a nuanced reactivity map, which this guide will navigate in detail.

The Carbon-Bromine Bond: A Hub for Cross-Coupling Chemistry

The C(sp²)-Br bond is arguably the most versatile and widely exploited reactive site on the this compound core. Its participation in palladium-, nickel-, and copper-catalyzed cross-coupling reactions provides a robust platform for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, involving the coupling of an aryl halide with an organoboron reagent.

Experimental Protocol: Synthesis of 2-Methyl-6-phenylbenzonitrile

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][3]

-

Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand such as SPhos (0.1 equiv).[2][4] Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2][4]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times can range from 4 to 24 hours.[2]

-

Work-up and Purification: Upon completion, cool the reaction to ambient temperature and quench with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[4] The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality in Protocol Design:

-

Catalyst System: The choice of palladium source and ligand is critical and often substrate-dependent. Ligands like SPhos are known to be effective for sterically hindered substrates.[4]

-

Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.[5]

-

Solvent: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne in the presence of palladium and copper(I) catalysts.[6][7]

Experimental Protocol: General Procedure

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent system like THF/Et₃N, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[8]

-

Alkyne Addition: After further degassing, add the terminal alkyne (1.0 equiv) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 16 hours) or until completion as monitored by TLC.[8]

-

Work-up and Purification: Standard aqueous work-up followed by extraction and chromatographic purification affords the desired alkynylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This powerful palladium-catalyzed reaction enables the formation of aryl amines from aryl halides and a wide range of amine coupling partners.[9][10][11]

Experimental Protocol: General Procedure

-

Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) in an appropriate solvent such as toluene.[12]

-

Substrate Addition: Add this compound (1.0 equiv) to the mixture.

-

Reaction Conditions: Heat the reaction mixture, typically in the range of 80-110 °C, and monitor for completion.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or crystallization.

The Nitrile Group: A Gateway to Diverse Functionalities

The cyano group is a versatile functional handle that can be readily transformed into other valuable functionalities such as carboxylic acids, amines, and aldehydes.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under either acidic or basic conditions to yield 2-bromo-6-methylbenzoic acid.[13]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add this compound to a solution of concentrated sulfuric acid and water.[14]

-

Heating: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.[14]

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[14]

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.[14]

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: Dissolve this compound in an alcohol/water mixture in a round-bottom flask. Add an aqueous solution of a strong base like NaOH or KOH (3-5 equiv).[14]

-

Heating: Heat the mixture to reflux with vigorous stirring.[14]

-

Work-up: After cooling, remove the alcohol under reduced pressure. Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid.[14] Collect the solid by filtration.

Reduction to Amine or Aldehyde

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent.

-

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to the corresponding benzylamine.[14][15][16]

-

Reduction to Aldehyde: A less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to the aldehyde, which is formed upon aqueous work-up of the intermediate imine.[1][16][17]

The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the bromine leaving group. This allows for the displacement of bromide by a range of strong nucleophiles.

Figure 1: Generalized mechanism for the SNAr reaction on this compound.

Key Factors for a Successful SNAr Reaction:

-

Strong Nucleophile: The reaction requires a potent nucleophile (e.g., alkoxides, thiolates, amides).

-

Electron-Withdrawing Group: The cyano group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

-

Leaving Group: While fluoride is often the best leaving group in SNAr due to its high electronegativity which polarizes the C-F bond for initial attack, bromide is still a competent leaving group.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to enhance the reactivity of the nucleophile.

Summary and Outlook

The reactivity of this compound is a testament to the power of substituent effects in directing chemical transformations. The molecule offers three distinct and addressable reactive sites, providing chemists with a versatile toolkit for the synthesis of complex targets. The C-Br bond is the premier site for the construction of new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. The nitrile group serves as a valuable precursor to carboxylic acids, amines, and aldehydes. Finally, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution. A strategic and informed approach to the chemistry of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.

Figure 2: A summary of the key reactive sites and their associated transformations for this compound.

References

- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. benchchem.com [benchchem.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Commercial availability and suppliers of 2-Bromo-6-methylbenzonitrile

An In-Depth Technical Guide to the Commercial Availability and Strategic Sourcing of 2-Bromo-6-methylbenzonitrile

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 77532-78-6), focusing on its commercial availability, key suppliers, and strategic considerations for its procurement and application in a research and development setting.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic nitrile that serves as a highly versatile building block in synthetic organic chemistry. Its structure, featuring a nitrile group, a bromine atom, and a methyl group on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The ortho-positioning of the bromine and methyl groups provides unique steric and electronic properties that can be exploited for regioselective transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds and other advanced materials.[1]

The strategic value of this compound lies in its utility in forming carbon-carbon and carbon-heteroatom bonds. The bromine atom is particularly amenable to various cross-coupling reactions, while the nitrile group can be transformed into amines, carboxylic acids, or amides.[1] This versatility makes a reliable supply chain and a thorough understanding of the material's properties critical for any research program that depends on it.

Physicochemical Properties and Identification

A precise understanding of a reagent's properties is fundamental to its successful application and safe handling. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 77532-78-6 | [2][3] |

| Molecular Formula | C₈H₆BrN | [2][4] |

| Molecular Weight | 196.04 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid / Powder | [4][5] |

| Melting Point | 63 - 68 °C | [5][6] |

| Storage | Sealed in dry, room temperature | [3] |

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to different scales of research from milligrams for initial screening to kilograms for pilot studies. The choice of supplier often depends on a balance of purity, cost, availability, and the quality of supporting documentation.

Below is a comparative table of prominent suppliers. It is important to note that pricing is subject to change and may vary based on institutional contracts.

| Supplier | Brand/Partner | Typical Purity | Available Quantities | Indicative Price Range |

| Sigma-Aldrich | Ambeed, Inc. | 98% | 100 mg - 100 g | $12.65 - $1,136.20 |

| ChemShuttle | ChemShuttle | 95% | 10 g - 250 g | $300.00 - $4,000.00 |

| CymitQuimica | Fluorochem | 95% | 1 g - 100 g | €31.00 - €714.00 |

| BLD Pharm | BLD Pharm | N/A | Inquire for sizes | Inquire for pricing |

Disclaimer: Prices are indicative as of early 2026 and are for research use only. Researchers should always obtain a formal quote.

Strategic Sourcing and Quality Control Workflow

Caption: Strategic workflow for sourcing and qualifying chemical reagents.

Expertise Insight: The causality behind this rigorous process is to mitigate risk. A supplied material that deviates from the CoA in terms of purity or identity can invalidate weeks or months of research. For example, an uncharacterized impurity could inhibit a downstream catalytic reaction, leading to failed syntheses and misleading structure-activity relationship (SAR) data. The self-validating nature of this system lies in the in-house QC step (q2), which independently verifies the supplier's claims before the material is committed to an experimental campaign.

Applications in Synthetic Chemistry and Drug Discovery

The true value of this compound is demonstrated by its application in complex syntheses. Its substitution pattern makes it an ideal substrate for directed ortho-metalation (DoM) strategies and a versatile partner in palladium-catalyzed cross-coupling reactions.

Caption: Synthetic utility of this compound as a versatile building block.

Exemplary Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized, well-established method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This serves as a foundational experiment for generating novel biaryl structures.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound presents several hazards.[5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][5]

-

Pictogram: GHS07 (Exclamation mark).

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][6]

-

Store in a tightly closed container in a dry, well-ventilated place.[3][5]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in drug discovery and materials science. A successful research outcome is predicated not only on innovative synthetic design but also on the diligent sourcing and quality validation of such key starting materials. By partnering with reputable suppliers and implementing a robust internal QC workflow, research teams can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific results.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 77532-78-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.ie [fishersci.ie]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-Bromo-6-methylbenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel chemical entities. 2-Bromo-6-methylbenzonitrile has emerged as a particularly valuable scaffold due to the orthogonal reactivity of its constituent functional groups. The presence of a nitrile, a bromine atom, and a methyl group on a benzene ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors.

Nomenclature and Physicochemical Properties

The formal identification and an understanding of the physical characteristics of a compound are the bedrock of its application in a laboratory setting.

IUPAC Name: this compound[1]

Synonyms:

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 77532-78-6 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 99 °C | |

| Boiling Point | 280.5±28.0 °C (Predicted) | |

| Density | 1.51±0.1 g/cm³ (Predicted) | |

| InChIKey | AEQBTIZIDSFIGT-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C(=CC=C1)Br)C#N | [1] |

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary anilines into a variety of functional groups.[3][4][5][6] The starting material for this synthesis is 2-amino-6-methylbenzonitrile.

The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a two-step process initiated by the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is supported by the observation of biaryl byproducts.[3]

Diagram 1: The Sandmeyer Reaction Mechanism

References

- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

Methodological & Application

Palladium-Catalyzed Cyanation of 2-Bromoarenes: A Comprehensive Guide for Researchers